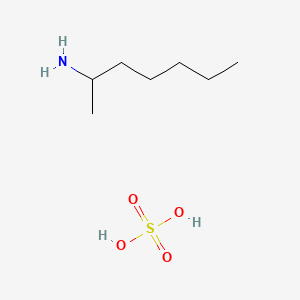

(1-Methylhexyl)ammonium sulphate

Description

Properties

CAS No. |

33423-91-5 |

|---|---|

Molecular Formula |

C7H19NO4S |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

heptan-2-amine;sulfuric acid |

InChI |

InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

ASNSHZBVZYSNTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)N.OS(=O)(=O)O |

Related CAS |

6411-75-2 123-82-0 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate, also widely known by its synonym tuaminoheptane sulfate, is a sympathomimetic amine. Historically, it has been utilized primarily as a nasal decongestant due to its vasoconstrictive properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, analytical methodologies, and its pharmacological mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

Chemical and Physical Properties

This compound is the salt formed from the neutralization of the aliphatic amine, 2-aminoheptane, with sulfuric acid.[3] The resulting compound's properties are summarized below.

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | Tuaminoheptane sulfate, 2-Aminoheptane sulfate, Heptan-2-aminium sulfate | [2][6] |

| CAS Number | 3595-14-0 | [4] |

| Molecular Formula | C₇H₁₉NO₄S | [5] |

| Molecular Weight | 213.29 g/mol | [2] |

| Appearance | White Powder | [7] |

Physicochemical Data

A critical aspect of drug development is the thorough characterization of a compound's physicochemical properties. Below is a compilation of available data for this compound. It is important to note that while some experimental data is available, other values are based on computational predictions.

| Property | Value | Method | Source(s) |

| Melting Point | 289-291 °C | Experimental | [3] |

| Water Solubility | 3.29 mg/mL | Predicted (ALOGPS) | [8] |

| logP | 2.46 | Predicted (ALOGPS) | [8] |

| pKa (Strongest Basic) | 10.43 | Predicted (Chemaxon) | [8] |

Note: The predicted nature of some of these values highlights an area where further experimental characterization is warranted for a complete physicochemical profile.

Synthesis and Manufacturing

The synthesis of this compound is a straightforward acid-base neutralization reaction.[3]

Synthetic Route

The primary method for synthesizing this compound involves the reaction of 2-aminoheptane (the free base) with sulfuric acid.[3] The reaction proceeds as follows:

2 C₇H₁₇N + H₂SO₄ → (C₇H₁₈N)₂SO₄

Experimental Protocol: General Procedure for Amine Salt Formation

-

Dissolution of the Amine: Dissolve 2-aminoheptane in a suitable organic solvent in which the free base is soluble, but the resulting sulfate salt is not. Examples of such solvents could include diethyl ether or a hydrocarbon solvent.

-

Stoichiometric Addition of Acid: Slowly add a stoichiometric amount (0.5 equivalents) of a dilute solution of sulfuric acid in the same or a miscible solvent to the stirred amine solution. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

-

Precipitation of the Salt: As the sulfuric acid is added, the this compound salt will precipitate out of the solution.

-

Isolation and Purification: The precipitated salt can be collected by filtration. The collected solid should then be washed with the organic solvent used in the reaction to remove any unreacted starting materials.

-

Drying: The purified salt should be dried under vacuum to remove any residual solvent.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be determined using a variety of analytical techniques.

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) has been established as a sensitive and selective method for the detection of tuaminoheptane, particularly in the context of doping control in sports.[9]

Experimental Protocol: General GC-MS Analysis

A detailed, validated protocol for the analysis of bulk this compound is not publicly available. However, a general approach based on the published method for urine analysis can be described:[9]

-

Sample Preparation: A solution of the this compound sample is prepared in a suitable solvent.

-

Extraction: A liquid-liquid extraction is performed to isolate the free amine (2-aminoheptane).

-

Derivatization: The extracted amine is derivatized to improve its volatility and chromatographic properties. The published method suggests the formation of an imine using aldehydes or ketones.[9]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The retention time and the mass spectrum of the derivatized 2-aminoheptane are compared to a known reference standard for identification and quantification.

Titration

Given that this compound is a salt of a weak base and a strong acid, its purity can be assessed by titration.

Experimental Protocol: Acid-Base Titration (General)

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide.

-

Endpoint Detection: The endpoint of the titration can be determined using a pH meter or a suitable indicator.

-

Calculation: The purity of the sample is calculated based on the volume of titrant used to reach the equivalence point.

Pharmacological Properties and Mechanism of Action

This compound is a sympathomimetic agent that exerts its pharmacological effects by interacting with the norepinephrine transporter (NET).[1][10]

Mechanism of Action

The primary mechanism of action of tuaminoheptane is the inhibition of norepinephrine reuptake and the promotion of norepinephrine release from presynaptic neurons.[1] This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing adrenergic neurotransmission.[11]

References

- 1. Tuaminoheptane - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Buy this compound | 3595-14-0 [smolecule.com]

- 4. This compound | CAS#:3595-14-0 | Chemsrc [chemsrc.com]

- 5. This compound | C7H19NO4S | CID 107130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 10. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for (1-Methylhexyl)ammonium sulphate, a compound of interest for various chemical and pharmaceutical applications. This document details the synthesis of the precursor amine, (1-Methylhexyl)amine (also known as 2-aminoheptane or tuaminoheptane), and its subsequent conversion to the final sulphate salt. The information presented is intended to provide researchers and drug development professionals with a detailed understanding of the synthetic pathways, including experimental protocols and key reaction parameters.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved in a two-stage process:

-

Synthesis of (1-Methylhexyl)amine (2-Aminoheptane): The precursor amine is most commonly synthesized via the reductive amination of 2-heptanone. The Leuckart reaction, a well-established method for this transformation, utilizes ammonium formate or a mixture of formamide and formic acid as the aminating and reducing agent.

-

Formation of the Sulphate Salt: The synthesized (1-Methylhexyl)amine is then converted to its sulphate salt through a direct acid-base neutralization reaction with sulphuric acid.

This guide will now delve into the detailed experimental procedures for each of these stages.

Synthesis of the Precursor: (1-Methylhexyl)amine

The synthesis of (1-Methylhexyl)amine from 2-heptanone is a critical first step. The Leuckart reaction provides a robust and scalable method for this transformation.

Leuckart Reaction for the Synthesis of (1-Methylhexyl)amine

The Leuckart reaction involves the reductive amination of a ketone, in this case, 2-heptanone, using a mixture of reagents derived from formic acid and ammonia. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolysed to yield the primary amine.

Reaction Scheme:

Figure 1: Leuckart Reaction for (1-Methylhexyl)amine Synthesis.

Experimental Protocol for the Leuckart Reaction

This protocol is a representative procedure based on the principles of the Leuckart reaction for the synthesis of aliphatic amines.

Materials:

-

2-Heptanone

-

Ammonium formate

-

Formamide

-

Formic acid (85%)

-

Toluene

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets)

-

Diethyl ether

-

Anhydrous magnesium sulphate

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-heptanone (1 molar equivalent), ammonium formate (2-3 molar equivalents), and formamide (2-3 molar equivalents). Toluene can be used as a solvent to aid in the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically heated for several hours until the theoretical amount of water is collected.

-

Hydrolysis of the Intermediate: After cooling the reaction mixture to room temperature, add a solution of concentrated hydrochloric acid (sufficient to ensure acidic conditions). This step hydrolyzes the intermediate N-formyl derivative to the amine hydrochloride salt. Heat the mixture at reflux for several hours to ensure complete hydrolysis.

-

Isolation of the Amine:

-

Cool the mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulphate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

-

Purification: The crude (1-Methylhexyl)amine can be purified by fractional distillation under reduced pressure.

Quantitative Data for the Leuckart Reaction

The following table summarizes typical quantitative parameters for the Leuckart reaction for the synthesis of aliphatic amines. Specific yields for 2-aminoheptane may vary depending on the exact reaction conditions and scale.

| Parameter | Value/Range | Notes |

| Molar Ratio (Ketone:Ammonium Formate) | 1 : 2-3 | An excess of the formylating/reducing agent is used to drive the reaction to completion. |

| Molar Ratio (Ketone:Formamide) | 1 : 2-3 | Can be used in conjunction with or as an alternative to ammonium formate. |

| Reaction Temperature | Reflux temperature of the solvent (e.g., Toluene) | Typically in the range of 110-120 °C. |

| Reaction Time | 4-12 hours | Monitored by water removal. |

| Hydrolysis Conditions | Concentrated HCl, Reflux | Ensures complete conversion of the N-formyl intermediate. |

| Typical Yield | 60-80% | Yields are highly dependent on the specific substrate and reaction conditions. |

Synthesis of this compound

The final step in the synthesis is the conversion of the free amine to its sulphate salt. This is a straightforward acid-base neutralization reaction.

Neutralization Reaction

(1-Methylhexyl)amine is a base and will react with sulphuric acid in a 2:1 stoichiometric ratio to form the corresponding ammonium sulphate salt.

Reaction Scheme:

Figure 2: Neutralization Reaction for Sulphate Salt Formation.

Experimental Protocol for Sulphate Salt Formation

Materials:

-

(1-Methylhexyl)amine (purified)

-

Sulphuric acid (concentrated)

-

Ethanol (or other suitable solvent like isopropanol)

-

Beaker or Erlenmeyer flask

-

Stirring plate and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution of the Amine: In a beaker or Erlenmeyer flask, dissolve the purified (1-Methylhexyl)amine (2 molar equivalents) in a suitable solvent such as ethanol.

-

Addition of Sulphuric Acid: While stirring the amine solution, slowly add a solution of concentrated sulphuric acid (1 molar equivalent) in the same solvent. The addition should be done dropwise, and the temperature of the mixture should be monitored. An ice bath can be used to control any exotherm.

-

Precipitation of the Salt: The this compound salt will precipitate out of the solution as a white solid. Continue stirring for a period of time (e.g., 30-60 minutes) to ensure complete precipitation.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification:

-

Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture). The hygroscopic nature of the product necessitates careful handling under anhydrous conditions to prevent hydrolysis.[1]

-

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Quantitative Data for Sulphate Salt Formation

| Parameter | Value/Range | Notes |

| Molar Ratio (Amine:Sulphuric Acid) | 2 : 1 | Stoichiometric ratio for the formation of the sulphate salt. |

| Solvent | Ethanol, Isopropanol | A solvent in which the amine is soluble but the salt has limited solubility is ideal. |

| Reaction Temperature | Room temperature with cooling | The reaction is exothermic and may require cooling to control. |

| Typical Yield | >90% | This is typically a high-yielding reaction. |

| Purification Method | Recrystallization | A common method for purifying solid organic salts.[1] |

Conclusion

The synthesis of this compound is a well-defined process that can be achieved with good yields through the reductive amination of 2-heptanone followed by a simple acid-base neutralization. The Leuckart reaction provides a classic and effective method for the synthesis of the precursor amine, while the subsequent salt formation is a high-yielding and straightforward procedure. Careful control of reaction conditions and appropriate purification techniques are essential to obtain a high-purity final product. This guide provides a solid foundation for researchers and professionals in the field to undertake the synthesis of this compound.

References

An In-depth Technical Guide on the Molecular Structure of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (1-Methylhexyl)ammonium sulphate. The information is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound.

Chemical Identity and Molecular Structure

This compound, also known by its IUPAC name heptan-2-amine;sulfuric acid, is an organic ammonium salt.[1][2] It is structurally characterized by the ionic association of two protonated (1-methylhexyl)amine cations and one sulfate dianion. This 2:1 stoichiometric arrangement results in the molecular formula C₁₄H₃₆N₂O₄S.[3][4]

The cationic component, (1-methylhexyl)ammonium (also known as heptan-2-aminium), features a seven-carbon aliphatic chain with an ammonium group at the second carbon position. The presence of this chiral center means the cation can exist as (R) and (S) enantiomers. The anionic component is the inorganic sulfate ion (SO₄²⁻).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | heptan-2-amine;sulfuric acid |

| CAS Number | 3595-14-0 |

| Molecular Formula | C₁₄H₃₆N₂O₄S (for the 2:1 salt) |

| Molecular Weight | 328.51 g/mol |

| Canonical SMILES | CCCCCC(C)N.CCCCCC(C)N.OS(=O)(=O)O |

| InChI Key | ASNSHZBVZYSNTB-UHFFFAOYSA-N |

Physicochemical Properties

While specific experimental data for the pure compound is limited in publicly accessible literature, general properties can be inferred from related structures. As an alkylammonium salt, it is expected to be a white crystalline solid with appreciable solubility in water and polar organic solvents. The long alkyl chain imparts surfactant properties to the molecule, making it of interest for applications where surface activity is important.[1]

Table 2: Predicted and General Physicochemical Properties

| Property | Value/Description |

| Appearance | Expected to be a white crystalline solid |

| Solubility | Expected to be soluble in water |

| Thermal Decomposition | Alkylammonium sulfates can decompose upon heating. |

Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the acid-base neutralization reaction between (1-methylhexyl)amine (heptan-2-amine) and sulfuric acid.

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

(1-Methylhexyl)amine (heptan-2-amine)

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ethanol or isopropanol (for recrystallization)

-

Standard laboratory glassware (beaker, burette, magnetic stirrer, filtration apparatus)

-

pH indicator paper or a pH meter

Procedure:

-

Preparation of Amine Solution: In a beaker, dissolve a known molar amount of (1-methylhexyl)amine in a suitable polar solvent such as ethanol or deionized water with cooling in an ice bath.

-

Preparation of Sulfuric Acid Solution: Slowly add a stoichiometric amount of concentrated sulfuric acid to a separate volume of deionized water with constant stirring and cooling. Caution: This process is highly exothermic. Always add acid to water. For this compound, a 2:1 molar ratio of amine to sulfuric acid is required.

-

Neutralization: Slowly add the diluted sulfuric acid solution dropwise to the stirred amine solution. Monitor the pH of the reaction mixture. The addition is continued until a neutral pH (approximately 7) is achieved.

-

Crystallization: The resulting solution is concentrated by gentle heating to evaporate a portion of the solvent. The concentrated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Purification: The precipitated crystals of this compound are collected by vacuum filtration. The crystals are then washed with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Spectroscopic Characterization

Due to the challenges associated with the crystallographic analysis of flexible long-chain alkylammonium salts, spectroscopic methods are crucial for structural elucidation.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for both the alkylammonium cation and the sulfate anion.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3100-3400 | N-H stretching | Broad and intense bands due to hydrogen bonding between the ammonium group and sulfate oxygens. |

| 2850-2960 | C-H stretching | Sharp bands corresponding to the alkyl chain. |

| ~1600 | N-H bending | Characteristic bending vibration of the ammonium group. |

| ~1100 | S=O stretching | Strong, broad absorption from the sulfate anion. |

| ~610 | O-S-O bending | Bending vibration of the sulfate anion. |

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the (1-methylhexyl)ammonium cation. The chemical shifts are influenced by the protonation of the amine group. Below are the expected chemical shifts for the precursor, (1-methylhexyl)amine, which serve as a reference.

Table 4: ¹H NMR Spectral Data for (1-Methylhexyl)amine (Heptan-2-amine)

| Position | Chemical Shift (ppm) | Multiplicity |

| H1 (CH₃) | ~0.8-0.9 | Triplet |

| H2 (CH) | ~2.6-2.8 | Sextet |

| H3-H6 (CH₂) | ~1.2-1.5 | Multiplet |

| H7 (CH₃) | ~1.0-1.1 | Doublet |

| NH₂ | Variable | Singlet (broad) |

Table 5: ¹³C NMR Spectral Data for (1-Methylhexyl)amine (Heptan-2-amine)

| Position | Chemical Shift (ppm) |

| C1 | ~14.0 |

| C2 | ~49.0 |

| C3 | ~37.0 |

| C4 | ~26.0 |

| C5 | ~32.0 |

| C6 | ~23.0 |

| C7 | ~24.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Upon formation of the ammonium sulphate salt, the chemical shifts of the protons and carbons near the nitrogen atom (especially C2, H2, and H7) are expected to shift downfield due to the electron-withdrawing effect of the positive charge.

Molecular Visualization

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and characterization of this compound.

Caption: 2D representation of the ionic components of this compound.

Caption: General workflow for the synthesis and characterization of the compound.

Conclusion

References

An In-depth Technical Guide on (1-Methylhexyl)ammonium sulphate

An Important Note on CAS Number Identification: The CAS number provided in the topic, 3595-14-0, is sparsely documented and often conflicts with more extensive chemical databases. The preponderance of scientific literature and commercial chemical data indicates that the compound commonly known as (1-Methylhexyl)ammonium sulphate, or more formally as Tuaminoheptane sulfate, is correctly identified by the CAS number 6411-75-2 . This guide will focus on the substantial body of research associated with CAS number 6411-75-2, as it aligns with the chemical name provided and allows for a comprehensive technical overview as requested.

Introduction

This compound, systematically known as bis(heptan-2-amine) sulfate and widely referred to as Tuaminoheptane sulfate, is a sympathomimetic amine. Historically, it has been utilized primarily as a nasal decongestant due to its vasoconstrictive properties.[1][2] Its stimulant effects have also led to its inclusion on the World Anti-Doping Agency's list of prohibited substances.[1] This technical guide provides a detailed overview of the physicochemical properties, synthesis, analytical methods, pharmacology, and key experimental protocols related to Tuaminoheptane sulfate, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Tuaminoheptane sulfate is the salt formed from two equivalents of the aliphatic primary amine, 2-aminoheptane (also known as 1-methylhexylamine), and one equivalent of sulfuric acid. The free base, 2-aminoheptane, is a volatile liquid at room temperature. The sulfate salt is a more stable, water-soluble crystalline solid, making it suitable for pharmaceutical formulations.[3]

| Property | Value | Reference |

| Chemical Name | bis(heptan-2-amine); sulfuric acid | [4] |

| Synonyms | Tuaminoheptane sulfate, 2-Aminoheptane sulfate | [4] |

| CAS Number | 6411-75-2 | [4] |

| Molecular Formula | C₁₄H₃₆N₂O₄S | [5] |

| Molecular Weight | 328.51 g/mol | [5] |

| Appearance | Crystalline solid | General knowledge |

| Solubility | Readily soluble in water | [3] |

| pKa (of 2-aminoheptane) | 10.7 (at 19°C) | [3] |

Synthesis and Manufacturing

The synthesis of Tuaminoheptane sulfate involves a two-step process: the synthesis of the free base, 2-aminoheptane, followed by its conversion to the sulfate salt.

3.1 Synthesis of 2-Aminoheptane via Reductive Amination

A common and efficient method for the synthesis of 2-aminoheptane is the reductive amination of heptan-2-one.[6][7] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination of Heptan-2-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve heptan-2-one in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Slowly add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the iminium ion over the ketone, minimizing side reactions.[7] Sodium borohydride (NaBH₄) can also be used, sometimes in the presence of an acid catalyst.[8][9]

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The pH is adjusted to be basic to ensure the amine is in its free base form. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude 2-aminoheptane can be purified by distillation.

3.2 Formation of Tuaminoheptane Sulfate

The purified 2-aminoheptane free base is then converted to its sulfate salt to improve its stability and solubility for pharmaceutical applications.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 2-aminoheptane in a suitable organic solvent, such as ethanol or isopropanol.

-

Acid Addition: Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) (one mole of sulfuric acid for every two moles of 2-aminoheptane) to the solution while stirring. The addition is often done dropwise and the mixture may be cooled in an ice bath to control any exothermic reaction.

-

Precipitation and Isolation: The Tuaminoheptane sulfate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

-

Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent to remove any impurities, and then dried under vacuum to yield the final product.

References

- 1. Tuaminoheptane - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminoheptane | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis((1-Methylhexyl)ammonium) Sulphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis((1-Methylhexyl)ammonium) sulphate, also known as heptan-2-aminium sulfate, is an organic salt that has garnered interest for its surfactant properties and potential applications in various scientific fields. Its amphiphilic nature, arising from the presence of a long alkyl chain and a charged ammonium group, makes it a candidate for roles in antimicrobial formulations and biochemical research. This technical guide provides a comprehensive overview of the physical and chemical properties of bis((1-Methylhexyl)ammonium) sulphate, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity.

Chemical and Physical Properties

Bis((1-Methylhexyl)ammonium) sulphate is most commonly found as a 2:1 salt, meaning two (1-methylhexyl)ammonium cations are associated with one sulphate anion. While a 1:1 stoichiometry is theoretically possible, the divalent nature of the sulphate ion favors the formation of the bis salt. This guide will focus on the properties of the 2:1 adduct.

The interaction between the organic cations and the sulphate anion is primarily governed by directional hydrogen bonding. The compound is a white crystalline solid and is hygroscopic, necessitating careful handling under anhydrous conditions to prevent hydrolysis.[1]

Data Presentation

The following table summarizes the key quantitative data for bis((1-Methylhexyl)ammonium) sulphate:

| Property | Value | Reference(s) |

| IUPAC Name | heptan-2-amine;sulfuric acid | |

| Synonyms | Bis((1-methylhexyl)ammonium) sulphate, 2-Aminoheptane sulfate, 1-Methylhexylamine sulfate | |

| CAS Number | 3595-14-0 | [1] |

| Molecular Formula | C₁₄H₃₆N₂O₄S | [1] |

| Molecular Weight | 328.51 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 289-291 °C | [1] |

| Decomposition Temperature | > 250 °C | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. Insoluble in non-polar organic solvents. | [2] |

Experimental Protocols

Synthesis of Bis((1-Methylhexyl)ammonium) Sulphate via Neutralization

This protocol details the synthesis of bis((1-Methylhexyl)ammonium) sulphate through the acid-base neutralization of 1-methylhexylamine with sulfuric acid.

Materials:

-

1-Methylhexylamine (heptan-2-amine)

-

Concentrated sulfuric acid (98%)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylhexylamine (2.0 equivalents) in anhydrous ethanol (100 mL).

-

Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Slowly add a solution of concentrated sulfuric acid (1.0 equivalent) in anhydrous ethanol (50 mL) dropwise from a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.

-

A white precipitate of bis((1-Methylhexyl)ammonium) sulphate should form. If no precipitate forms, the solution can be concentrated under reduced pressure using a rotary evaporator.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with two portions of cold anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the crude bis((1-Methylhexyl)ammonium) sulphate.

Purification by Recrystallization

Materials:

-

Crude bis((1-Methylhexyl)ammonium) sulphate

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) to the flask while gently heating on a hot plate until the solid is completely dissolved.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the flask in an ice bath for 1-2 hours.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven at a temperature below 60 °C.

Characterization

Melting Point: The melting point of the purified crystals can be determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.

FTIR Spectroscopy: The infrared spectrum of the compound can be recorded using an FTIR spectrometer. Expected characteristic peaks include:

-

Broad N-H stretching vibrations of the ammonium group around 3100-3300 cm⁻¹.

-

C-H stretching vibrations of the alkyl chains around 2850-2960 cm⁻¹.

-

N-H bending vibrations around 1500-1600 cm⁻¹.

-

Strong S=O stretching vibrations of the sulphate anion around 1100-1200 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded in a suitable deuterated solvent like D₂O or DMSO-d₆.

-

¹H NMR: Expect signals corresponding to the different protons of the 1-methylhexyl group. The protons on the carbon adjacent to the nitrogen will be shifted downfield.

-

¹³C NMR: Expect signals for each of the unique carbon atoms in the 1-methylhexyl chain.

Biological Activity and Mechanism of Action

Bis((1-Methylhexyl)ammonium) sulphate exhibits antimicrobial activity, which is attributed to its nature as a cationic surfactant. The long alkyl chains play a crucial role in its ability to interact with and disrupt the cell membranes of microorganisms.[1][3]

The proposed mechanism of action involves several steps:

-

Adsorption: The positively charged ammonium head group of the molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane.

-

Insertion and Disruption: The hydrophobic 1-methylhexyl chains penetrate the lipid bilayer of the cell membrane, disrupting the packing of the phospholipids.[4]

-

Increased Fluidity and Permeability: The insertion of the alkyl chains increases the fluidity of the membrane, leading to a loss of its structural integrity and increased permeability.[4]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and small molecules from the cytoplasm, such as potassium ions and ATP.

-

Cell Death: The loss of the electrochemical gradient across the membrane and the depletion of essential intracellular components ultimately lead to cell death.

Visualizations

References

- 1. Buy (1-Methylhexyl)ammonium sulphate | 3595-14-0 [smolecule.com]

- 2. quora.com [quora.com]

- 3. Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of multiple staphylococcal growth states by a small molecule that disrupts membrane fluidity and voltage - PMC [pmc.ncbi.nlm.nih.gov]

(1-Methylhexyl)ammonium Sulphate: A Technical Guide to its Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate, also known as heptan-2-aminium sulfate, is an organic salt with potential applications in various fields, including as a surfactant and in antimicrobial formulations.[1] Its efficacy in these roles is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available information on this compound and outlines a detailed experimental protocol for the precise determination of its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also presents illustrative data tables and a procedural workflow to aid researchers in their experimental design.

Compound Profile

| Property | Value | Source |

| IUPAC Name | heptan-2-aminium;sulfate | [1] |

| Synonyms | (1-Methylhexyl)amine sulfate, 2-Aminoheptane sulfate | [2] |

| CAS Number | 3595-14-0 | [1] |

| Molecular Formula | C₇H₁₉NO₄S | [1] |

| Molecular Weight | 213.30 g/mol | [1] |

| Physical Description | Expected to be a white solid | Inferred from properties of similar salts |

| General Solubility | The sulfate derivative of 2-aminoheptane is described as "readily soluble in water".[3] | [3] |

Illustrative Solubility Data

Aqueous Solubility at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 20 | Data to be determined | Data to be determined |

| 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined |

| 50 | Data to be determined | Data to be determined |

Solubility in Various Solvents at 25 °C

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Phosphate-Buffered Saline (pH 7.4) | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[4]

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., deionized water, ethanol, PBS)

-

Analytical balance

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a UV-Vis spectrophotometer.

-

Appropriate analytical column for HPLC

-

Mobile phase for HPLC

-

Standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

HPLC Method: Develop a suitable HPLC method to separate and quantify the analyte. The concentration of the analyte in the sample can be determined from a calibration curve generated from the standard solutions.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, a calibration curve can be constructed by measuring the absorbance of the standard solutions at a specific wavelength. The concentration of the sample can then be determined from its absorbance.

-

-

-

Data Analysis:

-

Calculate the concentration of this compound in the filtered supernatant from the calibration curve.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Workflow and Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility Determination Workflow

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction.

Synthesis of this compound

Conclusion

This technical guide provides a foundational understanding of this compound and a detailed, practical framework for determining its solubility. While specific quantitative data remains to be experimentally determined and published, the provided protocols and illustrative tables offer a robust starting point for researchers. Accurate solubility data is paramount for the effective formulation and application of this compound in its intended scientific and industrial uses. The methodologies outlined herein are designed to be adaptable and can be modified to suit specific research needs and available analytical instrumentation.

References

- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylhexyl)ammonium sulphate, a salt of the stimulant amine Octodrine (also known as Dimethylhexylamine or DMHA), exhibits a range of biological activities primarily attributable to the (1-Methylhexyl)ammonium cation. This technical guide provides a comprehensive overview of its pharmacological, physiological, and antimicrobial effects. The primary mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to sympathomimetic and central nervous system stimulant effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development.

Pharmacological Profile

The biological activity of this compound is principally driven by the (1-Methylhexyl)ammonium ion, which is the protonated form of Octodrine (2-amino-6-methylheptane). The sulphate counter-ion is considered pharmacologically inert. The primary pharmacological effects are sympathomimetic and stimulant in nature.

Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

(1-Methylhexyl)ammonium acts as an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). By blocking these transporters, it increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This dual reuptake inhibition is the foundation of its stimulant and sympathomimetic properties.

Quantitative Pharmacological Data

While specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound or Octodrine are not extensively reported in publicly available literature, data for structurally related alkylamines suggest a competitive inhibition mechanism at the dopamine transporter. Further quantitative analysis is required to precisely determine the potency and selectivity for DAT and NET.

Table 1: Summary of Expected Pharmacological Activities

| Target | Action | Expected Effect |

| Dopamine Transporter (DAT) | Inhibition | Increased synaptic dopamine |

| Norepinephrine Transporter (NET) | Inhibition | Increased synaptic norepinephrine |

Physiological Effects

The enhanced dopaminergic and noradrenergic signaling resulting from DAT and NET inhibition manifests in a variety of physiological effects, primarily impacting the cardiovascular and central nervous systems.

Cardiovascular Effects

As a sympathomimetic agent, (1-Methylhexyl)ammonium can induce an increase in heart rate and blood pressure. These effects are a direct consequence of increased norepinephrine levels acting on adrenergic receptors in the cardiovascular system. Animal studies have demonstrated that Octodrine can increase blood pressure and cardiac output.[1]

Table 2: Summary of In Vivo Cardiovascular Effects in Animal Models

| Species | Route of Administration | Dose Range | Observed Effects |

| Dog | Intravenous | Not Specified | Increased blood pressure and cardiac output |

| Rat | Intravenous | Dose-dependent | Pressor response (increase in blood pressure) |

Central Nervous System Effects

The stimulant properties of (1-Methylhexyl)ammonium are attributed to its effects on the central nervous system. Increased levels of dopamine and norepinephrine can lead to heightened alertness, focus, and energy. Historically, Octodrine was used as a nasal decongestant, a sympathomimetic effect, and has more recently been found in dietary supplements marketed for cognitive and physical performance enhancement.

Antimicrobial Activity

Quaternary ammonium compounds and long-chain alkylamines are known for their antimicrobial properties. This compound is expected to possess antimicrobial activity due to the lytic action of the (1-Methylhexyl)ammonium ion on microbial cell membranes.

Mechanism of Antimicrobial Action

The cationic head of the (1-Methylhexyl)ammonium ion is thought to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. The hydrophobic alkyl tail then penetrates the lipid bilayer, disrupting membrane integrity and leading to leakage of intracellular components and eventual cell death.

Quantitative Antimicrobial Data

Table 3: Expected Antimicrobial Activity Profile

| Microbial Type | Expected Activity |

| Gram-positive bacteria | Susceptible |

| Gram-negative bacteria | Susceptible |

| Fungi | Potential for activity |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological characterization of this compound.

In Vitro Neurotransmitter Reuptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency of this compound on dopamine and norepinephrine transporters.

Objective: To determine the IC50 value of this compound for the inhibition of [3H]dopamine and [3H]norepinephrine uptake in cells expressing the respective transporters.

Materials:

-

Cell line stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]Dopamine or [3H]Norepinephrine (Radioligand)

-

This compound (Test compound)

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

-

Multi-channel pipette

Procedure:

-

Cell Culture: Culture hDAT or hNET expressing cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Plating: Seed cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

-

Compound Addition: Add 50 µL of KRH buffer containing increasing concentrations of this compound to the wells. Include wells with buffer only for total uptake and wells with a known potent inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET) for non-specific uptake.

-

Radioligand Addition: Add 50 µL of KRH buffer containing a fixed concentration of [3H]dopamine or [3H]norepinephrine to all wells.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes).

-

Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Lysis and Scintillation Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value using non-linear regression analysis.

In Vivo Cardiovascular Assessment in a Rat Model

This protocol outlines a method to evaluate the effects of this compound on blood pressure and heart rate in anesthetized rats.

Objective: To determine the dose-dependent effects of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR).

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

Saline solution (0.9% NaCl)

-

This compound solution in saline

-

Pressure transducer and data acquisition system

-

Catheters for cannulation of the carotid artery and jugular vein

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Cannulation: Surgically expose and cannulate the left carotid artery for blood pressure measurement and the right jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are consistent.

-

Baseline Recording: Record baseline MAP and HR for a period of 10-15 minutes.

-

Drug Administration: Administer a bolus intravenous injection of saline (vehicle control) followed by increasing doses of this compound. Administer each dose after the cardiovascular parameters have returned to baseline from the previous dose.

-

Data Recording: Continuously record MAP and HR throughout the experiment.

-

Data Analysis: Calculate the change in MAP and HR from baseline for each dose. Plot the dose-response curve to evaluate the cardiovascular effects of the compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration of this compound against bacterial strains.[2]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sympathomimetic Action

The sympathomimetic effects of (1-Methylhexyl)ammonium are initiated by its inhibition of dopamine and norepinephrine transporters, leading to an accumulation of these neurotransmitters in the synapse. The subsequent activation of adrenergic and dopaminergic receptors triggers downstream signaling cascades.

Caption: Signaling pathway of (1-Methylhexyl)ammonium's sympathomimetic action.

Experimental Workflow for Cardiovascular Safety Assessment

A typical workflow for assessing the cardiovascular safety of a stimulant compound like this compound involves a combination of in vitro and in vivo studies.

Caption: Experimental workflow for cardiovascular safety assessment.

Experimental Workflow for Antimicrobial MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) follows a standardized workflow to ensure reproducibility and accuracy.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound, through its active component (1-Methylhexyl)ammonium, is a stimulant with sympathomimetic and antimicrobial properties. Its primary mechanism of action is the inhibition of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synapse. This guide has provided a summary of its biological activities, quantitative data where available, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and relevant experimental workflows. Further research is warranted to fully elucidate its pharmacological profile, including specific receptor binding affinities and in vivo efficacy and safety in various models. This information will be critical for any future therapeutic development or risk assessment of this compound.

References

Unraveling the Crystal Maze: A Technical Guide to the Structural Analysis of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of modern drug development and materials science. For active pharmaceutical ingredients (APIs) like (1-Methylhexyl)ammonium sulphate, also known as heptan-2-aminium sulfate, a comprehensive understanding of its solid-state structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. This technical guide provides an in-depth overview of the crystal structure analysis of this compound, addressing the inherent challenges and outlining the detailed experimental and analytical workflows.

While a complete, publicly available crystal structure determination for this compound is not currently available in crystallographic databases, this guide synthesizes information on its chemical nature, expected structural characteristics based on analogous compounds, and the comprehensive methodologies required for its full crystallographic characterization.

Molecular and Crystal Structure Overview

This compound consists of two positively charged (1-methylhexyl)ammonium cations and one negatively charged sulphate anion, resulting in a 2:1 stoichiometric ratio. The molecular formula is C₁₄H₃₆N₂O₄S. The primary challenges in the crystallographic analysis of such long-chain alkylammonium salts lie in the conformational flexibility of the alkyl chains, which can lead to significant disorder within the crystal lattice, complicating structure solution and refinement.

Expected Crystallographic Data

Based on the analysis of similar long-chain alkylammonium sulfates, the following table summarizes the anticipated ranges and types of crystallographic data for this compound. It is crucial to note that these values are representative and would need to be determined experimentally for the specific compound.

| Parameter | Representative Value/System | Description |

| Crystal System | Monoclinic or Orthorhombic | The likely crystal systems based on the symmetry of similar organic sulfates. |

| Space Group | e.g., P2₁/c, Pna2₁ | The space group defines the symmetry elements of the unit cell. |

| Unit Cell Dimensions | ||

| a (Å) | 10 - 20 | The length of the 'a' axis of the unit cell. |

| b (Å) | 5 - 15 | The length of the 'b' axis of the unit cell. |

| c (Å) | 15 - 25 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90 - 110 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1500 - 3000 | The volume of the unit cell. |

| Z | 4 or 8 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.1 - 1.3 | The theoretical density derived from the crystallographic data. |

| Key Bond Lengths (Å) | ||

| S-O | 1.45 - 1.50 | The distance between the sulfur and oxygen atoms in the sulfate anion. |

| N-H | 0.85 - 0.95 | The distance between the nitrogen and hydrogen atoms in the ammonium group. |

| C-N | 1.47 - 1.52 | The distance between the carbon and nitrogen atoms. |

| C-C | 1.50 - 1.54 | The typical single bond distance between carbon atoms in the alkyl chain. |

| Key Bond Angles (°) | ||

| O-S-O | 108 - 111 | The angles within the tetrahedral sulfate anion. |

| H-N-H | 107 - 112 | The angles within the ammonium head group. |

| C-N-C | - | Not applicable for a primary ammonium salt. |

| C-C-C | 109 - 114 | The typical tetrahedral angles within the alkyl chain. |

Experimental Protocols

A rigorous and well-defined experimental approach is essential for obtaining high-quality single crystals and accurate diffraction data.

Synthesis of this compound

The synthesis is typically achieved through a straightforward acid-base neutralization reaction.

Materials:

-

1-Methylhexylamine (heptan-2-amine)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Ethanol or other suitable solvent for crystallization

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH indicator paper or pH meter

Procedure:

-

In a flask, dissolve a known amount of 1-Methylhexylamine in a suitable solvent such as ethanol.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a stoichiometric amount (2:1 molar ratio of amine to acid) of a dilute sulfuric acid solution dropwise to the stirred amine solution.

-

Monitor the pH of the solution. The reaction is complete when the solution reaches a neutral pH.

-

The resulting solution contains this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step.

Methods:

-

Slow Evaporation: The synthesized salt solution is filtered and left in a loosely covered container at room temperature. The solvent slowly evaporates, leading to the formation of crystals.

-

Slow Cooling: A saturated solution of the salt is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed, promoting the growth of large, well-defined crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction Data Collection

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

-

A cryostat for low-temperature data collection (e.g., 100 K) to minimize thermal motion and potential disorder.

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam and cooled to the desired temperature.

-

Initial diffraction images are collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected diffraction intensities are integrated and corrected for various factors (e.g., Lorentz-polarization, absorption).

Structure Solution and Refinement

Software:

-

Software for data reduction and integration (e.g., CrysAlisPro, SAINT).

-

Software for structure solution and refinement (e.g., SHELXT, SHELXL, Olex2).

Procedure:

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using full-matrix least-squares methods. This involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

Visualizing the Workflow and Data Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involved in the crystal structure analysis of this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: Logical relationship of crystallographic data analysis from raw diffraction to final structure.

Conclusion

The crystal structure analysis of this compound presents a valuable case study in the characterization of flexible long-chain organic salts. While the inherent conformational disorder of the alkyl chain poses significant challenges, a systematic approach combining careful synthesis, meticulous crystallization, and state-of-the-art single-crystal X-ray diffraction techniques can lead to a successful structure determination. The resulting detailed atomic-level understanding is indispensable for the rational design and development of new pharmaceutical products and advanced materials. Further research to overcome the challenges of disorder and to obtain a definitive crystal structure is highly encouraged.

An In-depth Technical Guide to the Thermal Decomposition of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal decomposition of (1-Methylhexyl)ammonium sulphate. Due to the limited availability of specific experimental data for this exact compound, this document synthesizes information from analogous long-chain and secondary alkylammonium salts to predict its thermal behavior, decomposition pathways, and key thermal stability parameters. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into the expected thermal properties and providing detailed methodologies for its empirical investigation. The presented quantitative data is illustrative and based on trends observed in related chemical structures.

Introduction

This compound is a secondary alkylammonium salt with potential applications in various fields, including as a surfactant, an intermediate in chemical synthesis, and in pharmaceutical formulations. Understanding the thermal stability and decomposition characteristics of this compound is crucial for determining its processing parameters, shelf-life, and safety profile in various applications. Thermal decomposition involves the breakdown of a compound into smaller molecules or constituent elements upon heating. For this compound, this process is expected to involve the dissociation of the ammonium salt and subsequent reactions of the resulting amine and sulfuric acid moieties.

This guide outlines the predicted thermal decomposition pathway, summarizes expected quantitative thermal analysis data, and provides detailed experimental protocols for carrying out thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to validate these predictions.

Predicted Thermal Decomposition Pathway

The thermal decomposition of secondary alkylammonium sulfates is anticipated to proceed through a multi-step process. The initial step is likely the proton transfer from the ammonium cation to the sulfate anion, leading to the formation of a secondary amine (1-methylhexylamine or heptan-2-amine) and sulfuric acid. At elevated temperatures, these intermediates will undergo further decomposition.

The proposed decomposition pathway is illustrated in the signaling pathway diagram below.

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data (Illustrative)

The following tables present illustrative quantitative data for the thermal decomposition of this compound. This data is extrapolated from the analysis of similar long-chain alkylammonium salts and ammonium sulfate itself, and should be confirmed by empirical analysis.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Expected Value | Description |

| Onset Decomposition Temperature (Tonset) | 220 - 250 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | 260 - 290 °C | The temperature at which the rate of mass loss is highest. |

| Final Decomposition Temperature | ~ 450 °C | The temperature at which mass loss ceases. |

| Residual Mass at 600 °C | < 5% | The percentage of the initial mass remaining after decomposition. |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Parameter | Expected Value | Description |

| Melting Point (Tm) | 180 - 210 °C | The temperature at which the solid compound transitions to a liquid. This may overlap with the onset of decomposition. |

| Decomposition Enthalpy (ΔHdecomp) | Endothermic | The overall decomposition process is expected to absorb heat from the surroundings. |

Experimental Protocols

The following are detailed, generalized methodologies for the thermal analysis of this compound, based on standard practices for similar organic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Procedure:

-

Sample Preparation: A sample of 5-10 mg of finely ground this compound is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

An empty TGA pan of the same material is used as a reference.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.

-

A constant heating rate of 10 °C/min is applied.

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis:

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset).

-

The first derivative of the TGA curve (DTG curve) is plotted to identify the temperature of the maximum rate of mass loss (Tpeak).

-

The residual mass at the end of the experiment is determined.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy changes associated with the thermal decomposition of this compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, PerkinElmer DSC 8000).

Procedure:

-

Sample Preparation: A sample of 2-5 mg of finely ground this compound is accurately weighed into an aluminum or hermetically sealed DSC pan. The pan is then sealed.

-

Instrument Setup:

-

An empty, sealed DSC pan is used as a reference.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

The sample and reference are equilibrated at a starting temperature of 25 °C.

-

The temperature is ramped up at a controlled rate, typically 10 °C/min, to a temperature that encompasses the expected melting and decomposition events (e.g., 350 °C).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and decomposition events. The peak temperatures and the enthalpy changes (area under the peaks) are determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal analysis of a this compound sample using TGA and DSC.

Caption: A typical workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a predictive framework for understanding the thermal decomposition of this compound. The proposed decomposition pathway, initiated by proton transfer to form 1-methylhexylamine and sulfuric acid, followed by their subsequent breakdown, is consistent with the behavior of related alkylammonium salts. The illustrative quantitative data presented in this guide serves as a baseline for what can be expected from experimental thermal analysis. The detailed TGA and DSC protocols offer a standardized approach for the empirical investigation of this compound's thermal properties. It is strongly recommended that the predictions and illustrative data herein be validated through rigorous experimental work to ensure accurate and reliable characterization for any application.

Methodological & Application

Application Notes and Protocols for (1-Methylhexyl)ammonium Sulphate in Protein Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate is an organic ammonium salt characterized by the presence of a hydrophobic 1-methylhexyl alkyl chain.[1] This structural feature distinguishes it from the widely used inorganic salt, ammonium sulfate, in protein purification. While ammonium sulfate primarily induces protein precipitation through "salting out" by dehydrating the protein surface, this compound's amphipathic nature suggests a more complex mechanism involving hydrophobic interactions. Its surfactant properties may offer unique selectivities in protein precipitation and chromatography.[1]

These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in protein purification, drawing parallels from the known applications of surfactants and alkyl-containing salts in protein chemistry. The provided protocols are intended as a starting point for empirical optimization.

Potential Applications and Mechanisms of Action

The dual nature of this compound, possessing both a charged ammonium sulfate head group and a nonpolar alkyl tail, suggests two primary areas of application in protein purification:

-

Selective Protein Precipitation: Unlike the general "salting out" effect of ammonium sulfate, this compound can be hypothesized to precipitate proteins through a combination of ionic and hydrophobic interactions. The (1-Methylhexyl)ammonium cation may interact with hydrophobic patches on the protein surface, leading to a more selective precipitation based on the protein's surface hydrophobicity. This could be particularly useful for separating proteins with similar isoelectric points but different surface hydrophobicities.

-

Hydrophobic Interaction Chromatography (HIC): In HIC, a high salt concentration in the mobile phase enhances the hydrophobic interaction between proteins and the stationary phase.[2][3][4] this compound could potentially be used as a salt in the mobile phase for HIC. The hydrophobic tail of the cation might modulate the interaction between the target protein and the hydrophobic resin, offering a different selectivity compared to traditional salts like ammonium sulfate or sodium chloride.

Data Presentation: Comparative Properties

The following table summarizes the key differences between traditional ammonium sulfate and the hypothetical application of this compound.

| Property | Ammonium Sulfate | This compound (Hypothesized) |

| Chemical Nature | Inorganic Salt | Organic Ammonium Salt (Surfactant-like) |

| Primary Mechanism | Salting out (preferential hydration) | Hydrophobic and Ionic Interactions |

| Selectivity Basis | Primarily solubility at high ionic strength | Surface hydrophobicity and charge distribution |

| Potential Advantages | High solubility, well-characterized, cost-effective | Potentially higher selectivity for specific proteins |

| Potential Challenges | Can co-precipitate contaminants | Potential for protein denaturation due to surfactant properties, requires empirical optimization |

Experimental Protocols

Protocol 1: Selective Protein Precipitation using this compound

This protocol outlines a general procedure for testing the efficacy of this compound as a selective precipitating agent.

Materials:

-

Crude or partially purified protein extract

-

This compound

-

Resuspension Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Centrifuge and centrifuge tubes

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Sample Preparation: Clarify the protein extract by centrifugation at 10,000 x g for 30 minutes at 4°C to remove any cellular debris.

-

Preparation of this compound Solution: Prepare a stock solution of 1 M this compound in the desired buffer. The concentration may need to be optimized based on the target protein's properties.

-

Precipitation:

-

Place the protein extract in a beaker on a stir plate in an ice bath.

-

Slowly add the this compound stock solution dropwise while gently stirring.

-